![molecular formula C19H21N3O3S B2627186 N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 923680-58-4](/img/structure/B2627186.png)
N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Scientific Research Applications
Synthesis and Chemical Properties
Research has delved into the synthesis and characterization of pyrazoline derivatives, including structures related to "N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide." These studies often aim to explore the compounds' chemical behaviors under different conditions and their interactions with various solvents or catalysts.
Interaction Studies and Effect of Temperature and Concentration : A study investigated the effect of temperature and concentration on interactions of methyl acetate with aqueous solutions of quinoxaline derivatives, focusing on volumetric and acoustic properties. This research aids in understanding the solute-solvent interactions in mixtures containing pyrazoline derivatives (Raphael et al., 2015).
Microwave-Assisted Synthesis : Another investigation involved microwave-assisted cyclization and acetylation of 2-propenones under solvent-free conditions, leading to the synthesis of N-acetyl pyrazoles. This process showcased an efficient synthesis method for pyrazoline derivatives, highlighting their potential in various chemical applications (Thirunarayanan & Sekar, 2014).
Applications in Material Science and Engineering
Some studies have extended into the applications of pyrazoline derivatives in material science and engineering, such as corrosion inhibition and the development of new catalysts.
- Corrosion Inhibition : Pyrazoline derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic media. This application is crucial for protecting industrial equipment and infrastructure from corrosion damage. The study combined experimental and theoretical approaches to confirm the high efficiency of these compounds as corrosion inhibitors (Lgaz et al., 2018).
properties
IUPAC Name |
N-[2-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-13-8-10-15(11-9-13)19-12-18(20-22(19)14(2)23)16-6-4-5-7-17(16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUXYPZKTGEFBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC=CC=C3NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.